4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine
Overview
Description
4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 2nd position, and a piperazine ring at the 6th position of the pyrimidine ring. It is widely used in various fields of scientific research due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been reported to show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It is known that piperazine derivatives interact with their targets to induce various biological effects . For instance, some piperazine derivatives have been found to inhibit protein kinases .
Biochemical Pathways
For example, one compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, was found to inhibit the CDK4/CYCLIN D1 and ARK5 kinases . These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been reported to induce apoptosis of tumor cells .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of neuroprotection and anti-inflammatory activities. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . Additionally, this compound interacts with the endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3, leading to reduced expression of these proteins in human neuronal cells . These interactions highlight the compound’s potential in modulating inflammatory and apoptotic pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In human microglia cells, this compound has demonstrated significant anti-neuroinflammatory properties by inhibiting the production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-α . In human neuronal cells, this compound has shown neuroprotective effects by reducing the expression of ER stress markers and apoptotic proteins . These cellular effects suggest that the compound can influence cell signaling pathways, gene expression, and cellular metabolism, thereby contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through the inhibition of ER stress and apoptosis pathways. It binds to active residues of ATF4 and NF-kB proteins, which are involved in the regulation of inflammatory and stress responses . By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and promotes cell survival. Additionally, the compound’s interaction with ER chaperone BIP and cleaved caspase-3 further supports its role in modulating cellular stress and apoptotic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, allowing for sustained biochemical activity . Prolonged exposure to the compound may lead to gradual degradation, which can impact its efficacy in in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and anti-inflammatory properties without significant adverse effects . At higher doses, this compound may induce toxic effects, including cellular stress and apoptosis . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound to maximize its benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can influence its biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications. Additionally, the effects of this compound on metabolic flux and metabolite levels provide insights into its broader impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its pharmacokinetics and optimizing its therapeutic potential. Additionally, the compound’s distribution within tissues can impact its efficacy and safety in various biological contexts .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-4-chloropyrimidine.
Nucleophilic Substitution: The 2-methyl-4-chloropyrimidine undergoes a nucleophilic substitution reaction with piperazine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chloropyrimidine: A precursor in the synthesis of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine.
4-Chloro-6-(piperazin-1-yl)pyrimidine: Lacks the methyl group at the 2nd position.
2-Methyl-6-(piperazin-1-yl)pyrimidine: Lacks the chloro group at the 4th position.
Uniqueness
This compound is unique due to the presence of both the chloro and methyl groups, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-chloro-2-methyl-6-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-7-12-8(10)6-9(13-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBGDVZJPSGBCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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